molecular formula C19H25N3 B14375136 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-70-5

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Katalognummer: B14375136
CAS-Nummer: 90125-70-5
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: MNHGOSCNULGYPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(2,6-dimethylphenyl)piperazine with 2-(pyridin-2-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazines.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperazine ring allows for binding to these targets, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the combination of the piperazine ring with both a 2,6-dimethylphenyl group and a 2-(pyridin-2-yl)ethyl group

Eigenschaften

CAS-Nummer

90125-70-5

Molekularformel

C19H25N3

Molekulargewicht

295.4 g/mol

IUPAC-Name

1-(2,6-dimethylphenyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C19H25N3/c1-16-6-5-7-17(2)19(16)22-14-12-21(13-15-22)11-9-18-8-3-4-10-20-18/h3-8,10H,9,11-15H2,1-2H3

InChI-Schlüssel

MNHGOSCNULGYPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CCC3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.